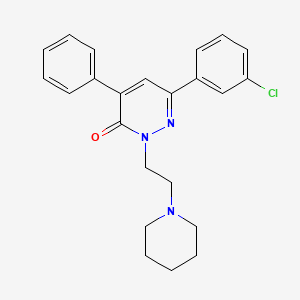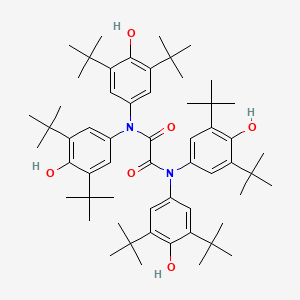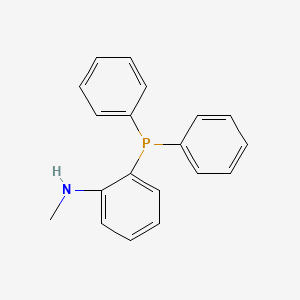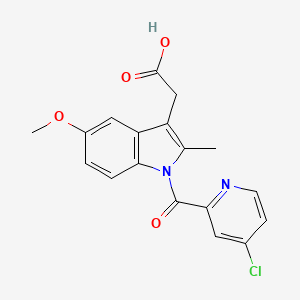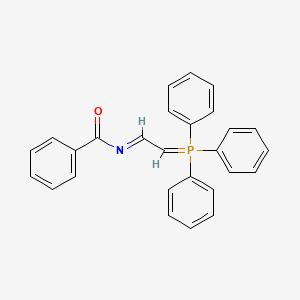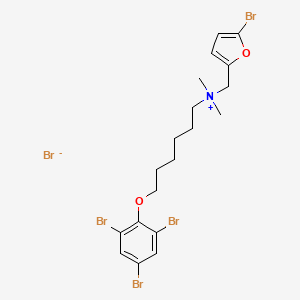
6-Chloro-4-methyl-1H-indole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methyl-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 6th position, a methyl group at the 4th position, and a thiol group at the 3rd position on the indole ring. The unique structure of this compound makes it an interesting subject for chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent chlorination, methylation, and thiolation steps are carried out using appropriate reagents such as thionyl chloride for chlorination, methyl iodide for methylation, and thiourea for thiolation .
Industrial Production Methods
Industrial production of 6-Chloro-4-methyl-1H-indole-3-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
6-Chloro-4-methyl-1H-indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the thiol group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dechlorinated indole derivatives or sulfides.
Substitution: Amino or alkoxy indole derivatives.
科学研究应用
6-Chloro-4-methyl-1H-indole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-4-methyl-1H-indole-3-thiol depends on its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The chlorine and methyl groups may influence the compound’s binding affinity and specificity for different targets. Pathways involved may include oxidative stress response, apoptosis, and signal transduction .
相似化合物的比较
Similar Compounds
4-Methyl-1H-indole-3-thiol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indole-3-thiol: Lacks the methyl group, potentially altering its chemical properties and interactions.
6-Chloro-4-methyl-1H-indole: Lacks the thiol group, which is crucial for certain biological activities.
Uniqueness
6-Chloro-4-methyl-1H-indole-3-thiol is unique due to the combination of the chloro, methyl, and thiol groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
71501-26-3 |
|---|---|
分子式 |
C9H8ClNS |
分子量 |
197.69 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-1H-indole-3-thiol |
InChI |
InChI=1S/C9H8ClNS/c1-5-2-6(10)3-7-9(5)8(12)4-11-7/h2-4,11-12H,1H3 |
InChI 键 |
UWWJKBNMJSXSCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=CN2)S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


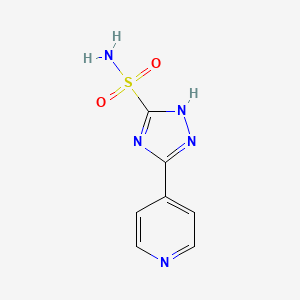

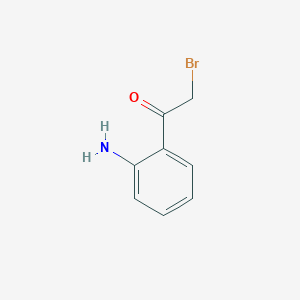
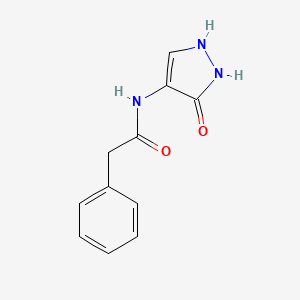
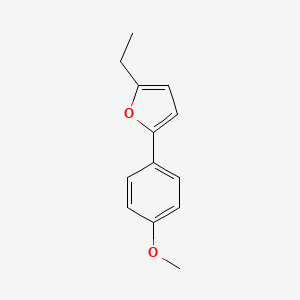
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
